(4-Fluoro-3-methoxybenzyl)isobutylamine
CAS No.: 1510310-95-8
Cat. No.: VC3094837
Molecular Formula: C12H18FNO
Molecular Weight: 211.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1510310-95-8 |
|---|---|
| Molecular Formula | C12H18FNO |
| Molecular Weight | 211.28 g/mol |
| IUPAC Name | N-[(4-fluoro-3-methoxyphenyl)methyl]-2-methylpropan-1-amine |
| Standard InChI | InChI=1S/C12H18FNO/c1-9(2)7-14-8-10-4-5-11(13)12(6-10)15-3/h4-6,9,14H,7-8H2,1-3H3 |
| Standard InChI Key | DRAVCWSMKALDEU-UHFFFAOYSA-N |
| SMILES | CC(C)CNCC1=CC(=C(C=C1)F)OC |
| Canonical SMILES | CC(C)CNCC1=CC(=C(C=C1)F)OC |
Introduction
Structural Characteristics and Properties
Chemical Identity
(4-Fluoro-3-methoxybenzyl)isobutylamine is an aromatic amine derivative characterized by a benzyl group with a fluoro substituent at the para position (4-position) and a methoxy group at the meta position (3-position), linked to an isobutylamine. The compound combines the structural features of fluorinated aromatics and alkyl amines, creating a unique chemical entity with distinct physicochemical properties.
Physical and Chemical Properties
While specific data for (4-Fluoro-3-methoxybenzyl)isobutylamine is limited, its properties can be inferred from structurally related compounds. Based on the structural similarity to (4-Fluorobenzyl)isobutylamine, which has a molecular weight of 181.25 g/mol, the addition of a methoxy group would increase the molecular weight accordingly . The molecular formula of the compound would be C12H18FNO, reflecting the addition of a methoxy group (OCH3) to the base structure of (4-Fluorobenzyl)isobutylamine (C11H16FN).
Table 1 presents the predicted physicochemical properties of (4-Fluoro-3-methoxybenzyl)isobutylamine:
| Property | Value | Basis for Prediction |
|---|---|---|
| Molecular Formula | C12H18FNO | Addition of methoxy group to C11H16FN |
| Molecular Weight | ~211.28 g/mol | Calculated from molecular formula |
| Physical State | Likely liquid or crystalline solid | Based on similar benzylamine derivatives |
| Solubility | Likely soluble in organic solvents; limited water solubility | Based on lipophilic character and similar compounds |
| Melting Point | Expected range: 40-100°C | Estimated from similar fluorinated benzylamines |
| Boiling Point | Expected range: 250-300°C | Estimated from similar fluorinated benzylamines |
Synthetic Approaches
Reductive Amination
One potential synthetic route involves reductive amination between 4-fluoro-3-methoxybenzaldehyde and isobutylamine. This reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to the corresponding amine:
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Formation of imine: 4-fluoro-3-methoxybenzaldehyde + isobutylamine → imine intermediate + H2O
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Reduction: imine intermediate + reducing agent (e.g., NaBH4, NaCNBH3) → (4-Fluoro-3-methoxybenzyl)isobutylamine
SN2 Displacement Reaction
Another potential route involves the nucleophilic substitution of 4-fluoro-3-methoxybenzyl halide with isobutylamine:
4-fluoro-3-methoxybenzyl halide + isobutylamine + base → (4-Fluoro-3-methoxybenzyl)isobutylamine + halide salt
Synthetic Challenges
The synthesis of (4-Fluoro-3-methoxybenzyl)isobutylamine presents several challenges that researchers must address:
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Regioselectivity in the preparation of the fluorinated methoxy-substituted benzyl precursor
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Potential side reactions during amine coupling
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Purification challenges due to the formation of secondary and tertiary amine byproducts
Comparative Analysis with Related Compounds
Structural Comparison
Understanding the properties and potential applications of (4-Fluoro-3-methoxybenzyl)isobutylamine benefits from comparison with structurally related compounds. Table 2 presents a comparative analysis of this compound with related structures:
Effect of Structural Modifications
The addition of a methoxy group at the 3-position of (4-Fluorobenzyl)isobutylamine introduces significant changes to the electronic and steric properties of the molecule:
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Electronic Effects: The methoxy group is electron-donating through resonance, which may alter the electron density distribution in the aromatic ring.
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Hydrogen Bonding: The methoxy oxygen provides an additional hydrogen bond acceptor site, potentially enhancing interactions with biological targets.
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Lipophilicity: While the fluorine substituent increases lipophilicity, the methoxy group introduces polarity, creating a balanced lipophilic-hydrophilic profile.
Structure-Activity Relationship Considerations
Impact of Fluorine Substitution
The presence of fluorine at the 4-position of the benzyl group likely contributes significantly to the compound's properties and potential biological activity:
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Metabolic Stability: Fluorine substitution can block metabolic oxidation at the para position, potentially extending the compound's half-life.
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Binding Interactions: Fluorine can participate in protein-ligand interactions through hydrogen bonding, dipole-dipole interactions, and π-stacking.
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Lipophilicity: The fluorine substituent increases the compound's lipophilicity, potentially enhancing membrane permeability.
Contribution of Methoxy Group
The 3-methoxy substituent adds complexity to the structure and likely influences its biological properties:
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Hydrogen Bond Acceptor: The methoxy oxygen can serve as a hydrogen bond acceptor, potentially enhancing interactions with biological targets.
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Conformational Effects: The methoxy group may influence the conformation of the molecule, affecting its binding to receptors or enzymes.
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Electronic Distribution: The electron-donating properties of the methoxy group alter the electron distribution in the aromatic ring, potentially affecting reactivity and binding interactions.
Analytical Considerations
NMR Spectroscopy
In 1H NMR spectroscopy, characteristic signals would likely include:
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Aromatic protons showing complex splitting patterns due to H-F coupling
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Methoxy protons appearing as a singlet (approximately 3.8-3.9 ppm)
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Benzyl CH2 protons (approximately 3.7-3.8 ppm)
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Isobutyl CH and CH2 protons showing characteristic patterns
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Amine proton (potentially broad, concentration-dependent)
19F NMR would show a characteristic signal for the aromatic fluorine, providing valuable structural confirmation.
Mass Spectrometry
Expected mass spectrometric fragmentation would include:
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Molecular ion peak at m/z corresponding to the molecular weight
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Characteristic fragmentation patterns including loss of the isobutyl group
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Fragments corresponding to the fluorine and methoxy-containing aromatic system
Chromatographic Behavior
The compound would likely demonstrate:
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Good retention on reverse-phase HPLC due to its aromatic and alkyl components
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Characteristic behavior on GC-MS systems, requiring moderate column temperatures
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Potential for tailing on silica-based systems due to the basic amine functionality
Research Status and Future Directions
Current State of Research
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As intermediates in pharmaceutical synthesis
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As components in structure-activity relationship studies
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As targets for method development in organic synthesis
Knowledge Gaps and Research Opportunities
Several areas warrant further investigation regarding (4-Fluoro-3-methoxybenzyl)isobutylamine:
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Comprehensive physical and chemical characterization
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Development of efficient and scalable synthetic routes
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Systematic evaluation of biological activity across multiple targets
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Exploration of structure-activity relationships through analog synthesis
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Investigation of its potential as a building block in more complex molecules
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